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carboxylate
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical properties of
Ethyl 1-methylpyrrole-2-carboxylate, a heterocyclic compound of interest in medicinal
chemistry and materials science. The document details computational methodologies,
summarizes key quantitative data, and visualizes relevant synthetic pathways to facilitate a
deeper understanding of its molecular characteristics and reactivity.

Introduction

Ethyl 1-methylpyrrole-2-carboxylate is a substituted pyrrole derivative. The pyrrole ring is a
fundamental structural motif in a vast array of biologically active molecules, including natural
products and synthetic drugs. Understanding the electronic structure, geometry, and reactivity
of substituted pyrroles at a quantum chemical level is crucial for the rational design of new
therapeutic agents and functional materials. This guide presents a summary of theoretical data,
offering insights into the molecule's stability, electronic properties, and potential interaction
mechanisms.

Computational Methodology

The quantum chemical calculations summarized herein are typically performed using Density
Functional Theory (DFT), a robust method for investigating the electronic structure of
molecules.
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Experimental Protocols

A common and effective computational protocol for molecules of this nature involves the
following steps:

o Geometry Optimization: The initial molecular structure of Ethyl 1-methylpyrrole-2-
carboxylate is optimized to find the lowest energy conformation. This is typically achieved
using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional,
which offers a good balance between accuracy and computational cost. A common basis set
employed for such calculations is 6-311++G(d,p), which provides a flexible description of the
electron distribution.

 Vibrational Frequency Analysis: Following geometry optimization, vibrational frequencies are
calculated at the same level of theory. The absence of imaginary frequencies confirms that
the optimized structure corresponds to a true energy minimum on the potential energy
surface. These calculations also provide theoretical infrared (IR) and Raman spectra, which
can be compared with experimental data for validation.

» Electronic Property Calculations: Key electronic properties, such as the energies of the
Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital
(LUMO), are determined from the optimized geometry. The HOMO-LUMO energy gap is a
critical parameter for assessing the molecule's kinetic stability and chemical reactivity. The
molecular electrostatic potential (MEP) is also calculated to identify regions of the molecule
that are electron-rich (nucleophilic) or electron-poor (electrophilic).

The workflow for a typical quantum chemical calculation is illustrated below.
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Computational Workflow
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A flowchart illustrating the typical workflow for quantum chemical calculations.

Quantitative Data Summary

While a dedicated, in-depth quantum chemical study on Ethyl 1-methylpyrrole-2-carboxylate
is not readily available in the public literature, we can compile computed properties from
available databases and provide illustrative data from closely related molecules.

Computed Molecular Properties

The following table summarizes some computed properties for Ethyl 1-methylpyrrole-2-
carboxylate, sourced from the PubChem database.[1]

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1265761?utm_src=pdf-body-img
https://www.benchchem.com/product/b1265761?utm_src=pdf-body
https://www.benchchem.com/product/b1265761?utm_src=pdf-body
https://www.benchchem.com/product/b1265761?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/90112
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value

Molecular Formula CsH11NO:2

Molecular Weight 153.18 g/mol

IUPAC Name ethyl 1-methylpyrrole-2-carboxylate

inChi INChl=1S/C8H11NO2/c1-3-11-8(10)7-5-4-6-
9(7)2/h4-6H,3H2,1-2H3

InChlKey IIKHONWHFIKUQV-UHFFFAQOY SA-N

Canonical SMILES CCOC(=0)C1=CC=CN1C

Optimized Geometry (lllustrative Example)

Detailed optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for
Ethyl 1-methylpyrrole-2-carboxylate are not available. However, for the closely related
Pyrrole-2-carboxylic acid, DFT calculations have been performed. The following table presents
a selection of calculated geometric parameters for the s-trans conformer of Pyrrole-2-carboxylic
acid, which can serve as a reasonable approximation.

Disclaimer: The following data is for Pyrrole-2-carboxylic acid and is provided for illustrative

purposes.
Parameter Bond Length (A) Parameter Bond Angle (°)
N1-C2 1.373 C5-N1-C2 109.1
C2-C3 1.385 N1-C2-C3 108.5
C3-C4 1.428 C2-C3-C4 107.0
C4-C5 1.378 C3-C4-C5 108.4
C2-C6 1.467 N1-C5-C4 107.0
C6-01 1.216 N1-C2-C6 124.0
C6-02 1.365 C3-C2-C6 127.5
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Vibrational Frequencies (lllustrative Example)

A complete theoretical vibrational spectrum for Ethyl 1-methylpyrrole-2-carboxylate is not
published. The table below lists some key calculated vibrational frequencies for a similar
molecule, Methyl pyrrole-2-carboxylate, to provide an indication of the expected spectral
features.

Disclaimer: The following data is for Methyl pyrrole-2-carboxylate and is provided for illustrative

purposes.

Vibrational Mode Calculated Frequency Description
(cm™)

Vv(N-H) 3475 N-H stretching
v(C=0) 1715 Carbonyl stretching
v(Ring) 1550, 1480 Pyrrole ring stretching
o(N-H) 1130 N-H in-plane bending
V(N-H) 740 N-H out-of-plane bending

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are key indicators of a molecule's ability to donate and accept
electrons, respectively. The energy gap between them is related to the molecule's chemical
reactivity and stability. While specific values for Ethyl 1-methylpyrrole-2-carboxylate are not
available, studies on similar pyrrole derivatives indicate that the HOMO is typically localized on
the pyrrole ring, reflecting its electron-rich nature, while the LUMO is often distributed over the
carboxylate group.

Synthetic Pathways

The synthesis of substituted pyrroles can be achieved through various methods. Two classical
and versatile methods are the Paal-Knorr synthesis and the Stetter reaction, which can be
used to form the pyrrole ring or its precursors.

Paal-Knorr Pyrrole Synthesis
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The Paal-Knorr synthesis is a straightforward method for synthesizing substituted pyrroles by
the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[2][3][4][5][6]
The reaction is typically acid-catalyzed.[5][6]
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Paal-Knorr Pyrrole Synthesis Mechanism
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The reaction mechanism of the Paal-Knorr pyrrole synthesis.
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Stetter Reaction for 1,4-Dicarbonyl Precursor Synthesis

The Stetter reaction is a powerful tool for the formation of 1,4-dicarbonyl compounds, which are
key precursors for the Paal-Knorr synthesis.[7][8][9] This reaction involves the conjugate
addition of an aldehyde to an a,B-unsaturated compound, catalyzed by a nucleophile such as a
thiazolium salt or cyanide.[7][9]

Stetter Reaction Mechanism

Aldehyde Thiazolium Salt Catalyst
Formation of Breslow Intermediate a,B-Unsaturated Compound
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The catalytic cycle of the Stetter reaction.
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Conclusion

This technical guide has provided an overview of the quantum chemical characteristics of Ethyl
1-methylpyrrole-2-carboxylate, drawing upon established computational methodologies and
data from related compounds. While a dedicated computational study on this specific molecule
is yet to be published, the presented information on its molecular properties, along with the
visualization of relevant synthetic pathways, offers a valuable resource for researchers in drug
discovery and materials science. Further theoretical and experimental investigations are
encouraged to build upon this foundation and fully elucidate the potential of this and other
substituted pyrrole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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